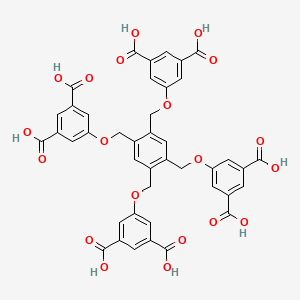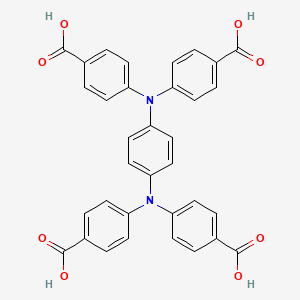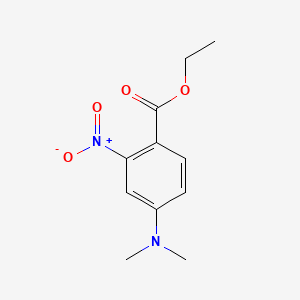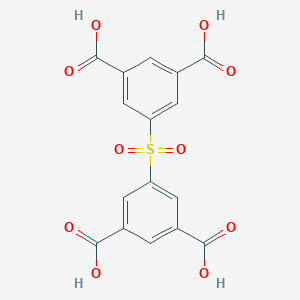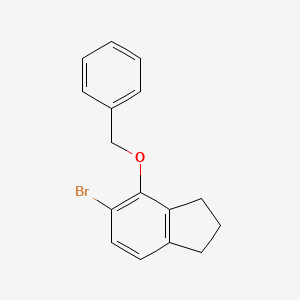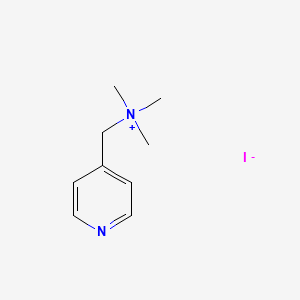
1,1,2,2-Tetra(pyridin-4-yl)ethene
描述
1,1,2,2-Tetra(pyridin-4-yl)ethene is an organic compound characterized by the presence of four pyridine rings attached to an ethene core.
准备方法
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetra(pyridin-4-yl)ethene can be synthesized through a series of organic reactions. One common method involves the use of pyridine and ethene derivatives under specific reaction conditions. For instance, a sulfonation reaction can be employed, where nucleophilic substitution of organic sulfur atoms with suitable nucleophiles leads to the formation of the target compound . Another method involves the use of benzoquinone and amine derivatives as starting materials, which undergo a series of reactions to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable organic reactions that can be optimized for large-scale production. The choice of reagents, reaction conditions, and purification techniques are crucial for achieving high yields and purity in industrial settings.
化学反应分析
Types of Reactions
1,1,2,2-Tetra(pyridin-4-yl)ethene undergoes various chemical reactions, including:
Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with metal ions.
Oxidation and Reduction: The compound can participate in redox reactions, where it may undergo oxidation or reduction depending on the reaction conditions.
Substitution Reactions: Nucleophilic and electrophilic substitution reactions can occur on the pyridine rings.
Common Reagents and Conditions
Coordination Reactions: Metal salts such as iron(II) and pseudohalides are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as sodium borohydride can be employed.
Substitution Reactions: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include metal-organic frameworks, coordination polymers, and substituted pyridine derivatives .
科学研究应用
1,1,2,2-Tetra(pyridin-4-yl)ethene has a wide range of scientific research applications:
Materials Science:
Coordination Chemistry: The compound serves as a ligand in the formation of various metal complexes, which are studied for their unique electronic and magnetic properties.
Fluorescence Studies: It is employed in the development of fluorescent materials for sensing and imaging applications.
Biological Research: The compound’s coordination complexes are investigated for their potential biological activities and interactions with biomolecules.
作用机制
The mechanism of action of 1,1,2,2-Tetra(pyridin-4-yl)ethene primarily involves its role as a ligand in coordination chemistry. The pyridine rings coordinate with metal ions, forming stable complexes. These complexes exhibit unique electronic and magnetic properties due to the interaction between the metal center and the ligand . The compound’s ability to undergo valence tautomerism and energy transfer processes further contributes to its functionality in various applications .
相似化合物的比较
Similar Compounds
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene: This compound has a similar structure but with additional phenyl groups attached to the pyridine rings.
1,1,2,2-Tetra(pyridin-3-yl)ethene: A structural isomer with pyridine rings attached at different positions.
Uniqueness
1,1,2,2-Tetra(pyridin-4-yl)ethene is unique due to its specific arrangement of pyridine rings, which allows for versatile coordination chemistry and the formation of various metal complexes. Its ability to participate in spin-crossover and fluorescence processes further distinguishes it from similar compounds .
属性
IUPAC Name |
4-(1,2,2-tripyridin-4-ylethenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4/c1-9-23-10-2-17(1)21(18-3-11-24-12-4-18)22(19-5-13-25-14-6-19)20-7-15-26-16-8-20/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIDKYAFTJKSNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=C(C2=CC=NC=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


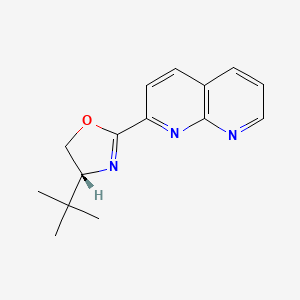
![(4R,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8197707.png)
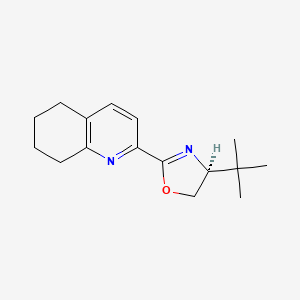
![2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B8197719.png)
![2,2',2'',2'''-(Ethene-1,1,2,2-tetrayltetrakis([1,1'-biphenyl]-4',4-diyl))tetraacetonitrile](/img/structure/B8197721.png)
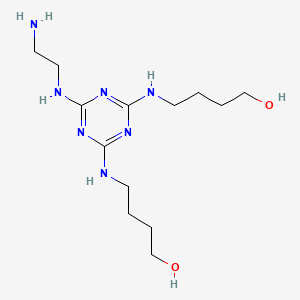
![4,4',4'',4'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid](/img/structure/B8197747.png)
![(3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8197753.png)
